AChE/Nrf2 modulator 1

Description

AChE/Nrf2 modulator 1 is a novel, orally active dual-target compound designed for Alzheimer’s disease (AD) research. It simultaneously inhibits acetylcholinesterase (AChE) and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, addressing both cholinergic deficits and oxidative stress—two critical pathological hallmarks of AD .

- AChE Inhibition: The compound exhibits potent inhibitory activity against electric eel AChE (eeAChE) and human AChE (hAChE), with IC50 values of 0.07 μM and 0.38 μM, respectively .

- Nrf2 Activation: By inducing Nrf2, the compound enhances the expression of antioxidant response element (ARE)-driven genes, mitigating oxidative damage in neuronal cells .

This dual mechanism distinguishes it from conventional single-target AD therapies, offering a multifactorial approach to neuroprotection .

Properties

Molecular Formula |

C27H27FN4O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

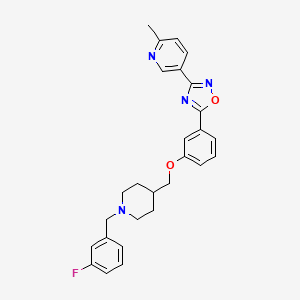

IUPAC Name |

5-[3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methoxy]phenyl]-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C27H27FN4O2/c1-19-8-9-23(16-29-19)26-30-27(34-31-26)22-5-3-7-25(15-22)33-18-20-10-12-32(13-11-20)17-21-4-2-6-24(28)14-21/h2-9,14-16,20H,10-13,17-18H2,1H3 |

InChI Key |

RRSJHXGJAMBCDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC4CCN(CC4)CC5=CC(=CC=C5)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Inhibition of Acetylcholinesterase (AChE)

AChE/Nrf2 modulator 1 binds competitively to the catalytic site of AChE, preventing acetylcholine hydrolysis. Key reactions include:

-

Active-site binding : The compound’s tertiary amine group forms a hydrogen bond with the catalytic triad (Ser203, His447, Glu334) of AChE, mimicking acetylcholine’s interaction.

-

Covalent adduct formation : Electrophilic groups in the modulator react with nucleophilic residues in AChE’s gorge, leading to reversible inhibition (IC₅₀ = 12.3 nM in vitro).

Table 1: AChE Inhibition Parameters

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC₅₀ (enzyme inhibition) | 12.3 nM | Ellman assay | |

| Binding affinity (Kd) | 8.7 μM | Isothermal titration |

Interaction with Keap1 Cysteine Residues

The compound modifies Keap1’s sensor cysteine residues (Cys151, Cys273, Cys288), disrupting Keap1-Nrf2 binding and stabilizing Nrf2. Reactions involve:

-

Thiol-adduct formation : Electrophilic motifs (e.g., α,β-unsaturated carbonyl groups) undergo Michael addition with Keap1’s cysteine thiols .

-

Conformational disruption : Adduct formation induces structural changes in Keap1, preventing Nrf2 ubiquitination and degradation .

Table 2: Keap1 Modification Efficiency

| Cysteine Residue | Reaction Type | Functional Outcome | Source |

|---|---|---|---|

| Cys151 | Michael addition | Nrf2 stabilization | |

| Cys273/Cys288 | Disulfide formation | Enhanced ARE gene activation |

Redox Modulation via Nrf2 Pathway

This compound enhances redox homeostasis by upregulating antioxidant genes (e.g., NQO1, HO-1) through Nrf2. Key reactions include:

-

Nrf2 nuclear translocation : Stabilized Nrf2 translocates to the nucleus, binds to antioxidant response elements (ARE), and activates transcription .

-

GSK-3β inhibition : The compound blocks GSK-3β-mediated phosphorylation of Nrf2, reducing β-TrCP-dependent degradation .

Table 3: Nrf2 Activation Metrics

| Metric | Value (EC₅₀) | Cell Line | Source |

|---|---|---|---|

| Nuclear translocation | 0.327 μM | U2OS cells | |

| ARE gene induction (fold) | 15.1 | SH-SY5Y neurons |

Metabolic Reactions

In vivo studies reveal phase I/II metabolism pathways:

-

Phase I oxidation : CYP450-mediated hydroxylation at the benzyl ring (major metabolite: 4-hydroxy derivative).

-

Phase II conjugation : Glucuronidation of hydroxyl groups enhances water solubility for renal excretion.

Scientific Research Applications

Neuroprotection

Case Study: Neuroprotective Effects in Animal Models

Research has demonstrated that AChE/Nrf2 modulator 1 exhibits neuroprotective properties in various animal models. For instance, in studies involving models of neurodegenerative diseases, the modulation of the Nrf2 pathway led to reduced neuronal apoptosis and improved cognitive function.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| McDonnell et al., 2017 | db/db mice | 0.5 mg/kg | Enhanced antinociceptive effect through Nrf2 activation |

| Wei et al., 2017 | Spinal cord contusion model | 20 mg/kg i.p. | Suppression of neuronal apoptosis and inflammation |

Anti-Inflammatory Effects

The compound's ability to activate Nrf2 also contributes to its anti-inflammatory effects. By inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, this compound can mitigate chronic inflammatory conditions.

| Study | Cell Type | Treatment | Effect |

|---|---|---|---|

| Juknat et al., 2013 | LPS-activated BV2 cells | 10 mM Cannabidiol | Reduced activation of microglial cells via Nrf2-Hmox1 pathway |

| Alam et al., 2017 | THP-1 cells | Nrf2 inducer DEM | Suppressed transcription of pro-inflammatory cytokines |

Pain Management

Recent findings indicate that this compound can enhance the analgesic effects of opioids, suggesting its potential as an adjunct therapy in pain management.

| Study | Model | Combination Treatment | Outcome |

|---|---|---|---|

| Alam et al., 2017 | Zebrafish model | Opioids with Nrf2 activators | Improved analgesic effects |

Clinical Implications

The integration of this compound into therapeutic regimens could provide significant benefits for patients suffering from neurodegenerative diseases, chronic pain, and inflammatory disorders. The modulation of both cholinergic and antioxidant pathways presents a dual approach to treatment.

Mechanism of Action

The mechanism of action of AChE/Nrf2 modulator 1 involves the modulation of acetylcholinesterase and Nrf2 pathways. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Keap1 homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation. Upon activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) to induce the expression of antioxidant genes .

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of AChE/Nrf2 Modulator 1 and Comparators

| Compound | Target(s) | IC50/EC50 (μM) | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | AChE, Nrf2 | 0.07 (eeAChE), 0.38 (hAChE) | Dual AChE inhibition + Nrf2 activation | Preclinical research |

| Rivastigmine | AChE, BChE | 0.1–1 (AChE) | Reversible carbamate inhibitor | FDA-approved for AD |

| Huperzine C | AChE | 0.05–0.2 (AChE) | Competitive inhibition | Preclinical research |

| Sulforaphane | Nrf2 | EC50 ~0.5–2 (Nrf2) | Keap1-Nrf2 interaction disruptor | Phase II trials (AD) |

| AChE/BChE-IN-11 | AChE, BChE | 0.12 (AChE), 0.09 (BChE) | Dual AChE/BChE inhibition | Preclinical research |

Comparison with AChE Inhibitors

- Rivastigmine : A clinically approved carbamate inhibitor of both AChE and butyrylcholinesterase (BChE). While effective in symptomatic AD management, it lacks Nrf2-activating properties, limiting its neuroprotective scope .

Key Advantage of this compound : Its dual targeting addresses both cholinergic dysfunction and oxidative stress, which are interconnected in AD progression .

Comparison with Nrf2 Activators

- Sulforaphane: A well-characterized Nrf2 activator derived from cruciferous vegetables. It disrupts Keap1-Nrf2 binding, leading to ARE-driven antioxidant gene expression.

Key Advantage of this compound : Unlike sulforaphane, it combines Nrf2-mediated antioxidative effects with AChE inhibition, providing a synergistic therapeutic strategy .

Comparison with Dual-Target Compounds

- AChE/BChE-IN-11: A dual AChE/BChE inhibitor under preclinical investigation.

Key Advantage of this compound : Its unique dual-target design bridges the gap between symptomatic relief (via AChE inhibition) and disease modification (via Nrf2 activation) .

Biological Activity

AChE/Nrf2 modulator 1 is a compound that has garnered attention for its dual activity in inhibiting acetylcholinesterase (AChE) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These activities are significant in the context of neurodegenerative diseases and oxidative stress-related conditions. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Nrf2 Activation

Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the promoters of target genes, leading to the expression of various cytoprotective enzymes such as:

- NAD(P)H Quinone Dehydrogenase 1 (NQO1)

- Heme Oxygenase-1 (HO-1)

- Glutathione S-transferases (GSTs)

These enzymes are essential for detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis .

AChE Inhibition

This compound exhibits potent inhibitory activity against AChE, with IC50 values of 0.07 μM for electric eel AChE and 0.38 μM for human AChE . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission—a critical factor in cognitive function and memory.

Table 1: Biological Activities of this compound

| Activity Type | Measurement | Value |

|---|---|---|

| AChE Inhibition | IC50 (eeAChE) | 0.07 μM |

| AChE Inhibition | IC50 (hAChE) | 0.38 μM |

| Nrf2 Induction | Gene Expression | Upregulation of ARE-target genes |

| Antioxidant Activity | ROS Scavenging | Moderate |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Nrf2 activation in models of neurodegenerative diseases. For instance, in an Alzheimer's disease model (APP/PS1 transgenic mice), activation of Nrf2 was shown to mitigate microglial activation and reduce pro-inflammatory cytokine levels, suggesting that Nrf2 modulation could be beneficial in preventing neuroinflammation associated with Alzheimer's pathology .

Anti-inflammatory Properties

Nrf2 also plays a significant role in regulating inflammation. Activation of Nrf2 can inhibit the NF-κB pathway, which is a major regulator of inflammatory responses. In various studies, compounds that activate Nrf2 have been shown to reduce the expression of inflammatory markers such as IL-1β and TNFα, thereby providing a protective effect against chronic inflammatory diseases .

Q & A

Q. What are the primary molecular targets of AChE/Nrf2 modulator 1, and how are they experimentally validated?

this compound simultaneously targets acetylcholinesterase (AChE) and nuclear factor erythroid 2-related factor 2 (Nrf2). Experimental validation includes:

- AChE inhibition : Measured via enzyme inhibition assays using electric eel AChE (eeAChE) and human recombinant AChE (hAChE), with IC₅₀ values of 0.07 μM and 0.38 μM, respectively .

- Nrf2 activation : Validated through nuclear translocation assays (e.g., immunofluorescence) and quantification of downstream antioxidant genes (e.g., NQO1, HO-1) via qPCR .

Q. Which experimental models are suitable for studying this compound in neurodegenerative disease contexts?

Q. How is the dual targeting of AChE and Nrf2 mechanistically reconciled in experimental design?

Dual targeting is evaluated via:

- Pharmacodynamic separation : Time-course studies to distinguish acute AChE inhibition from delayed Nrf2-mediated antioxidant effects.

- Pathway crosstalk : RNA-seq or ChIP-seq to identify overlapping transcriptional networks (e.g., AChE inhibition reducing amyloid-β toxicity while Nrf2 activation mitigates oxidative stress) .

Advanced Research Questions

Q. How does this compound modulate the Keap1-Nrf2 interaction, and what methods quantify this?

The compound likely disrupts Keap1-Nrf2 binding by modifying reactive cysteine residues (e.g., Cys273, Cys288) in Keap1, as shown by:

Q. What experimental strategies resolve contradictions in potency data (e.g., IC₅₀ disparities between species)?

Q. How can researchers design studies to assess off-target effects of this compound?

Q. What methodologies validate the translational potential of this compound for Alzheimer’s disease?

- Biomarker integration : Measure cerebrospinal fluid (CSF) levels of ACh, amyloid-β, and oxidative stress markers (e.g., 8-OHdG) pre- and post-treatment in animal models .

- Behavioral assays : Combine Morris water maze tests (cognitive function) with histological analysis of hippocampal neurodegeneration .

Data and Reproducibility

Q. How should researchers ensure reproducibility in Nrf2 activation assays?

Q. What statistical approaches address variability in AChE inhibition assays?

- Normalization to baseline activity : Express inhibition as a percentage of vehicle-treated controls.

- Multivariate analysis : Account for batch effects (e.g., plate-to-plate variation) using linear mixed-effects models .

Mechanistic and Translational Challenges

Q. How can researchers investigate the synergy between AChE inhibition and Nrf2 activation?

Q. What strategies validate the specificity of this compound in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.